Product packaging for 4-Methyl-1H-pyrazol-3-amine hydrochloride(Cat. No.:CAS No. 1431963-06-2)

4-Methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2414132
CAS No.: 1431963-06-2
M. Wt: 133.58
InChI Key: BWJJHUYIQIMLJS-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS 1431963-06-2) is a versatile chemical intermediate in organic and medicinal chemistry research. With the molecular formula C4H8ClN3 and a molecular weight of 133.58 g/mol, this pyrazole amine derivative serves as a crucial synthon for constructing more complex molecules, particularly through amide bond formation and metal-catalyzed cross-coupling reactions . Its primary research value lies in its role as a precursor for synthesizing novel pyrazole-amide derivatives, which are investigated for their potential biological activities. Recent studies have utilized similar pyrazole amines to develop new compounds with efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae , highlighting its significance in antibacterial research . Furthermore, this compound is a valuable building block in synthesizing functionalized thiophene-based pyrazole amides, a class of heterocyclic compounds studied for their non-linear optical properties and chemical reactivity, as explored through Density Functional Theory (DFT) calculations . The amine functionality on the pyrazole ring allows for further functionalization, making it an essential reagent for generating diverse compound libraries in drug discovery and materials science. The compound is typically characterized by techniques including NMR and Mass Spectrometry. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClN3 B2414132 4-Methyl-1H-pyrazol-3-amine hydrochloride CAS No. 1431963-06-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJHUYIQIMLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1h Pyrazol 3 Amine Hydrochloride

Established Synthetic Routes

Established synthetic routes for 4-Methyl-1H-pyrazol-3-amine hydrochloride are typically multi-step processes that involve the initial formation of the pyrazole (B372694) ring, followed by the conversion to its hydrochloride salt. The introduction of the amino group is often an integral part of the ring formation strategy itself.

Pyrazole Ring Formation Strategies

The most common and classical approach to synthesizing the pyrazole core is through the cyclocondensation reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. chim.it For the synthesis of 3-aminopyrazoles, a β-ketonitrile is the preferred starting material. chim.itchemicalbook.com

To obtain the 4-methyl-1H-pyrazol-3-amine core, a suitable 1,3-dielectrophilic precursor is 2-cyano-3-butanone (also known as α-methylacetoacetonitrile). The synthesis proceeds via the reaction of this β-ketonitrile with hydrazine hydrate. The mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl group, forming a hydrazone intermediate. libretexts.orgwikipedia.org This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic 4-methyl-1H-pyrazol-3-amine. chim.it The reaction is typically conducted in a protic solvent like ethanol, sometimes with the addition of a catalytic amount of acid. chemicalbook.com

Reactants Conditions Product Description
2-Cyano-3-butanone, Hydrazine HydrateEthanol, Heat4-Methyl-1H-pyrazol-3-amineA cyclocondensation reaction forming the pyrazole ring. The ketone and nitrile groups of the precursor react with the two nitrogen atoms of hydrazine.

Amino Group Introduction Techniques

In the context of this established synthetic route, the amino group at the 3-position of the pyrazole ring is not introduced in a separate step via techniques like nucleophilic substitution. Instead, its formation is a direct consequence of the chosen starting materials. The nitrile functional group (-C≡N) present in the 2-cyano-3-butanone precursor becomes the 3-amino group of the final pyrazole ring upon completion of the cyclization reaction with hydrazine. chim.it

This strategy of incorporating a nitrogen-containing functional group into the precursor is a highly efficient method for producing aminopyrazoles, circumventing the need for post-synthesis amination steps which can sometimes require harsh conditions or complex catalytic systems.

Hydrochloride Salt Formation Procedures

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic 4-methyl-1H-pyrazol-3-amine is treated with hydrochloric acid (HCl). The lone pair of electrons on the exocyclic amino group (or one of the ring nitrogens) acts as a proton acceptor, becoming protonated by the strong acid.

The procedure typically involves dissolving the synthesized pyrazole base in a suitable organic solvent, such as isopropanol or diethyl ether. A solution of hydrogen chloride, either as a gas or dissolved in a solvent like ethanol or ether, is then added. The resulting ammonium (B1175870) salt, being ionic, is generally much less soluble in the organic solvent than the free base and precipitates out of the solution. The solid this compound can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. This salt formation step is widely used to improve the stability, crystallinity, and water solubility of amine compounds.

Advanced Synthetic Approaches

While the classical condensation method is robust, advanced synthetic approaches offer alternative strategies for the functionalization of pyrazole rings, which can be applied to the synthesis of complex derivatives. These methods often provide greater control over regioselectivity and tolerate a wider range of functional groups.

Buchwald–Hartwig Amination Strategies in Pyrazole Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While not the typical method for synthesizing the title compound itself, it represents a key advanced strategy for introducing amino groups onto pre-formed pyrazole scaffolds, particularly at positions that are difficult to functionalize directly.

This methodology is most relevant for the amination of halopyrazoles. For instance, a 4-bromo or 4-iodopyrazole derivative can be coupled with a wide variety of primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. The reaction also requires a base to facilitate the catalytic cycle. This approach allows for the modular synthesis of diverse 4-aminopyrazole libraries.

Components Role Examples
Substrate Pyrazole core to be aminated4-Bromopyrazole, 4-Iodopyrazole
Amine Source of the amino groupPrimary amines, Secondary amines
Catalyst Facilitates the C-N bond formationPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalystXantphos, BINAP
Base Promotes deprotonation stepsNaOtBu, Cs₂CO₃

Regioselective Nucleophilic Aromatic Substitution in Pyrazole Functionalization

Nucleophilic Aromatic Substitution (SNAr) is another important mechanism for functionalizing aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com For a pyrazole ring to undergo SNAr, it must be "activated" by the presence of strong electron-withdrawing groups, which make the ring electron-deficient and thus susceptible to attack by a nucleophile. chemistrysteps.com

In this context, a halopyrazole (e.g., a 3-chloro or 3-bromopyrazole) bearing an electron-withdrawing group, such as a nitro group, at the 4- or 5-position can react with a nucleophile (like an amine). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the leaving group (the halogen), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing group. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrazole ring is restored. This method provides a regioselective route to functionalized pyrazoles that complements metal-catalyzed approaches.

Vilsmeier-Haack Reaction Applications for Pyrazole Derivatives

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of pyrazole chemistry, this reaction is instrumental in introducing a formyl group, typically at the C4 position, which can then serve as a synthetic handle for further functionalization.

The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This electrophilic species then attacks the pyrazole ring. The reaction is highly regioselective, with the position of formylation being influenced by the substituents on the pyrazole ring. For instance, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the 4-position to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. acs.org

The efficiency of the Vilsmeier-Haack reaction is dependent on several factors, including the nature of the substituents on the pyrazole ring, the reaction temperature, and the stoichiometry of the reagents. Studies have shown that pyrazoles bearing strong electron-withdrawing groups or bulky moieties may exhibit lower reactivity. acs.org The reaction conditions can be optimized to achieve good yields, as illustrated in the following table.

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)
1-methyl-3-propyl-5-chloro-1H-pyrazoleDMF, POCl₃12025-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde55
HydrazonesDMF, POCl₃7043-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde-

Data compiled from multiple research findings.

Suzuki-Miyaura Coupling in Pyrazole Amide Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds. Its application in the synthesis of pyrazole derivatives, particularly pyrazole amides, allows for the introduction of a wide array of aryl and heteroaryl substituents. This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrazole with an organoboron reagent, such as a boronic acid or ester.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the synthesis of pyrazole amide derivatives, it has been demonstrated that a palladium(0) catalyst, often in conjunction with a phosphine ligand, is effective. The reaction is tolerant of various functional groups, making it a valuable tool in the late-stage functionalization of complex molecules.

An example of this methodology is the arylation of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with various aryl boronic acids. nih.gov This reaction proceeds in the presence of a palladium catalyst and a base, such as tripotassium phosphate, in a suitable solvent like 1,4-dioxane, to afford the desired arylated pyrazole-thiophene amide derivatives in moderate to good yields. nih.gov

Halogenated Pyrazole DerivativeAryl Boronic AcidCatalystBaseSolventProduct
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamidePhenylboronic acidPd(0)K₃PO₄1,4-Dioxane5-phenyl-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
4-bromopyrazolesStyryl boronic acidsXPhos Pd G2K₂CO₃EtOH/H₂O(E)-3,5-dinitro-4-styryl-1H-pyrazoles

This table represents a summary of typical reaction components and products.

One-Pot Reductive Amination Protocols for N-Substituted Pyrazole Amines

For the synthesis of N-substituted pyrazole amines, a common starting material is an aminopyrazole which is reacted with an aldehyde or ketone. The subsequent reduction of the formed imine can be achieved using various reducing agents. A notable example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde in a solvent-free condensation followed by reduction. nih.gov

The choice of reducing agent is crucial and can influence the selectivity and efficiency of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Pyrazole AmineCarbonyl CompoundReducing AgentSolventProduct
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-methoxybenzaldehydeNot specified in abstractSolvent-free3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Primary aliphatic/aromatic amines1,3-diketonesIn-situ generated hydrazineDMFN-substituted pyrazoles

This table illustrates the general components of one-pot reductive amination for pyrazole amine synthesis.

Cyclization Reactions of Precursors (e.g., 4-fluoro-1-methyl-1H-pyrazole with ammonia)

The construction of the pyrazole ring itself is a fundamental aspect of synthesizing pyrazole amines. Cyclization reactions of appropriately functionalized acyclic precursors are a common and effective strategy. While the direct cyclization of 4-fluoro-1-methyl-1H-pyrazole with ammonia to form 4-Methyl-1H-pyrazol-3-amine is a specific example of a nucleophilic aromatic substitution rather than a ring-forming cyclization, the broader principle of cyclization is central to pyrazole synthesis.

A prevalent method for forming the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. The regioselectivity of this reaction is a key consideration and is influenced by the nature of the substituents on both reactants and the reaction conditions.

In the context of synthesizing amino-pyrazoles, a relevant cyclization approach involves the reaction of a precursor containing a nitrile group with a hydrazine. For instance, the reaction of 2-(4-chlorophenyl)acetonitrile with ethyl trifluoroacetate, followed by treatment with methylhydrazine, leads to the formation of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. nih.gov

Precursor 1Precursor 2Reaction ConditionsProduct
2-(4-chlorophenyl)acetonitrileEthyl trifluoroacetate, then methylhydrazineAcetic acid, then extraction4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
β-methylthio-β-enaminoketonesHydrazinesCondensation3-amino-4-fluoropyrazoles

This table provides examples of cyclization reactions leading to pyrazole derivatives.

The direct conversion of a fluoropyrazole to an aminopyrazole via reaction with ammonia is a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, being a good leaving group, can be displaced by a nucleophile like ammonia, particularly when the pyrazole ring is activated by electron-withdrawing groups.

Considerations for Green Chemistry and Sustainable Synthesis of Pyrazole Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. The synthesis of pyrazole amines is no exception, with a growing emphasis on developing more environmentally benign and sustainable methodologies.

Key areas of focus in the green synthesis of pyrazoles include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A significant green approach is the replacement of these with more environmentally friendly alternatives such as water, ethanol, or polyethylene glycol (PEG). mdpi.com Multicomponent reactions in water have been successfully employed for the synthesis of pyrazole derivatives.

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, is a cornerstone of green chemistry. Catalytic amounts of reagents are preferred over stoichiometric amounts to minimize waste. Examples include the use of ammonium chloride as a green catalyst in Knorr pyrazole synthesis. youtube.com

Energy Efficiency: Microwave-assisted synthesis and ultrasound irradiation are being explored as energy-efficient alternatives to conventional heating methods. mdpi.com These techniques can often lead to shorter reaction times and higher yields.

Atom Economy: One-pot and multicomponent reactions are highly desirable as they improve atom economy by combining several synthetic steps into a single operation, thereby reducing the number of purification steps and minimizing waste.

Renewable Feedstocks: While not yet widely implemented for pyrazole synthesis, the use of renewable starting materials is a long-term goal of sustainable chemistry.

The adoption of these green chemistry principles not only reduces the environmental impact of pyrazole amine synthesis but can also lead to more efficient and cost-effective manufacturing processes.

Green Chemistry PrincipleApplication in Pyrazole SynthesisExample
Use of Greener SolventsReplacement of volatile organic solvents with water or bio-based solvents.Four-component reaction in water-ethanol for 4,5-dihydropyrano[2,3-c]pyrazol-6(2H)-one derivatives. organic-chemistry.org
CatalysisUse of recyclable or environmentally benign catalysts.Knorr pyrazole synthesis using ammonium chloride as a green catalyst. youtube.com
Energy EfficiencyApplication of microwave or ultrasound irradiation to reduce energy consumption.Microwave-assisted synthesis of pyrazoles from 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione. organic-chemistry.org
Atom EconomyDevelopment of one-pot and multicomponent reactions.One-pot synthesis of N-substituted pyrazoles from primary amines and 1,3-diketones.

Chemical Reactivity and Mechanistic Studies of 4 Methyl 1h Pyrazol 3 Amine Hydrochloride

Reaction Pathways and Transformation Chemistry

The chemical behavior of 4-Methyl-1H-pyrazol-3-amine hydrochloride is characterized by the reactivity of the pyrazole (B372694) ring and the exocyclic amine group. The pyrazole core, being an aromatic heterocycle, can undergo substitution reactions. The amine functionality primarily engages in reactions typical of primary amines, such as condensation and acylation. The interplay between these two reactive sites allows for a diverse range of chemical transformations.

Oxidation Reactions of the Pyrazole Amine Moiety

The oxidation of aminopyrazoles can lead to the formation of azo compounds through N-N coupling. nih.govnih.gov The reaction mechanism can involve the initial oxidation of the amine to a radical cation, which then couples with another molecule. nih.gov Alternatively, N-halogenation followed by amination and subsequent oxidation can also yield the azopyrazole. nih.gov Various oxidizing agents have been employed for the synthesis of heteroaryl azo derivatives from pyrazol-5-amines, including N-bromosuccinimide (NBS) and a system of iodine and tert-butyl hydroperoxide (TBHP). nih.gov

A notable oxidative dehydrogenative coupling of pyrazol-5-amines has been developed that simultaneously installs a C-I bond and an N-N bond through iodination and oxidation. nih.gov This method provides a route to highly functionalized heteroaromatic azo compounds. nih.gov While pyrazole rings are generally resistant to oxidation, alkyl side chains can be oxidized to carboxylic acids using strong oxidizing agents like alkaline potassium permanganate. pharmdbm.com

Table 1: Examples of Oxidation Reactions of Aminopyrazoles

Reactant Oxidizing Agent/Conditions Product Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine I₂, K₂CO₃, aq TBHP, EtOH, 50 °C (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene nih.gov
1-methyl-1H-pyrazol-3-amine Electrooxidation Azopyrazole nih.gov

Reduction Reactions of this compound

The pyrazole ring can be reduced under catalytic hydrogenation conditions to yield pyrazoline and subsequently pyrazolidine. pharmdbm.com The specific conditions of the reduction, such as the catalyst and pressure, would determine the extent of saturation of the heterocyclic ring.

Another relevant reduction reaction involves the transformation of 4-hydroxyiminopyrazol-5-ones into 4-aminopyrazol-5-ol derivatives. This suggests that if the amine group of 4-Methyl-1H-pyrazol-3-amine were to be converted to an imine or a related functional group, it could be susceptible to reduction. For instance, the reduction of 4-hydroxyiminopyrazol-5-ones has been reported to yield compounds with significant antioxidant activity. mdpi.com

Table 2: General Reduction Reactions of the Pyrazole Ring

Reactant Reagent/Conditions Product Reference
Pyrazole H₂/Catalyst Pyrazoline pharmdbm.com

Substitution Reactions (e.g., nucleophilic substitution at the pyrazole ring)

The pyrazole ring is susceptible to electrophilic substitution, primarily at the C-4 position. pharmdbm.com Halogenation reactions are common, with reagents like chlorine, bromine, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) being used to introduce halogen atoms at the 4-position of the pyrazole ring. nih.govenamine.net Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid, also resulting in substitution at the C-4 position. pharmdbm.com

The amine group at the 3-position can undergo nucleophilic substitution with various electrophiles. For instance, reaction with acyl chlorides or sulfonyl chlorides leads to the formation of N-acyl or N-sulfonyl derivatives, respectively.

Table 3: Electrophilic Substitution Reactions on the Pyrazole Ring

Reagent Conditions Product Reference
Cl₂ or SO₂Cl₂ CH₂Cl₂ or CCl₄, 0–40 °C 4-Chloropyrazole nih.gov
Br₂ Dioxane 4-Bromopyrazole pharmdbm.com
HNO₃ + H₂SO₄ Severe conditions 4-Nitropyrazole pharmdbm.com

Condensation Reactions Involving the Amine Functionality

The 3-amine group of this compound is a key site for condensation reactions. It can react with 1,3-dicarbonyl compounds, such as acetylacetone, to form pyrazolo[1,5-a]pyrimidines. ekb.eg The reaction is believed to proceed through a Michael-type addition of the exocyclic amino group to an enamine intermediate derived from the dicarbonyl compound, followed by cyclization and elimination. ekb.eg

Condensation with aldehydes can produce Schiff bases (imines), which can be subsequently reduced to stable secondary amines. For example, reaction with 4-methoxybenzaldehyde (B44291) followed by reduction with sodium borohydride (B1222165) yields the corresponding secondary amine in high yield. Furthermore, condensation of aminopyrazoles with β-diketones under acidic conditions can lead to the formation of substituted pyrazolo[3,4-b]pyridines. chim.it

Table 4: Examples of Condensation Reactions

Reactant 1 Reactant 2 Conditions Product Type Reference
5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile 3-((dimethylamino)methylene)pentane-2,4-dione Glacial acetic acid, reflux Pyrazolo[1,5-a]pyrimidine (B1248293) ekb.eg
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 4-methoxybenzaldehyde - Schiff base intermediate

Acylation Reactions of this compound

The amine functionality of 4-Methyl-1H-pyrazol-3-amine is readily acylated by reaction with acylating agents such as acyl chlorides or anhydrides. For example, treatment with acetyl chloride in dichloromethane (B109758) results in the formation of the corresponding N-acetyl derivative.

The acylation of related hydroxy-pyrazoles has been studied under phase-transfer catalysis (PTC) conditions, leading to a variety of N- and O-acylated products depending on the substrate and the acylating agent. researchgate.net This methodology could potentially be adapted for the selective acylation of 4-Methyl-1H-pyrazol-3-amine.

Table 5: Acylation of the Amine Group

Acylating Agent Conditions Product Reference

Michael Addition Reactions with Pyrazolone (B3327878) Intermediates

While 4-Methyl-1H-pyrazol-3-amine itself is not a typical Michael donor, its corresponding pyrazolone tautomer, 3-methyl-1H-pyrazol-5(4H)-one, is an excellent C-4 nucleophile in Michael addition reactions. nih.govresearchgate.net This pyrazolone can be formed from the amine via hydrolysis or other synthetic transformations.

The Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones is a well-established method for the synthesis of enantioenriched pyrazole derivatives, often catalyzed by organocatalysts. nih.gov Similarly, 4-arylidene-3-methyl-1H-pyrazol-5-ones can act as Michael acceptors. researchgate.net The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with arylidene malononitriles in the presence of a catalyst also proceeds via a Michael addition pathway. researchgate.net This reactivity highlights a potential synthetic route starting from this compound, where it is first converted to the corresponding pyrazolone, which then participates in Michael additions.

Table 6: Michael Addition Reactions of Pyrazolone Intermediates

Michael Donor Michael Acceptor Catalyst/Conditions Product Type Reference
4-unsubstituted pyrazolin-5-ones α,β-unsaturated ketones Organocatalyst 4-substituted pyrazole derivatives nih.gov

Mechanistic Investigations

Reaction Mechanism Elucidation (e.g., intramolecular cyclization)

The 3-amino-1H-pyrazole scaffold, characteristic of 4-Methyl-1H-pyrazol-3-amine, serves as a versatile precursor in the synthesis of condensed heterocyclic systems, primarily through intramolecular cyclization reactions. These reactions are pivotal for constructing bicyclic structures like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. The mechanism typically involves the reaction of the aminopyrazole with a 1,3-biselectrophilic reagent. doaj.org

The core of the mechanistic investigation lies in identifying the initial nucleophilic site of the aminopyrazole. The molecule possesses two primary nucleophilic centers: the exocyclic 3-amino group and the endocyclic N2 nitrogen atom. The reaction pathway is initiated by the nucleophilic attack of one of these nitrogen atoms on an electrophilic center of the reactant, followed by a subsequent intramolecular cyclization and dehydration or elimination to yield the final fused ring system.

For instance, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, 5-aminopyrazoles are reacted with reagents like enaminones or cinnamonitriles. doaj.org The process can be conceptualized in the following steps:

Initial Nucleophilic Attack: Either the exocyclic amino group or the endocyclic nitrogen attacks one of the electrophilic sites of the reaction partner.

Intermediate Formation: This initial attack leads to the formation of an open-chain intermediate.

Intramolecular Cyclization: The remaining nucleophilic nitrogen atom in the pyrazole moiety attacks the second electrophilic site within the intermediate, leading to ring closure. For example, the nucleophilic addition of an imino group to a cyano group can drive the cyclization. ekb.eg

Aromatization: The cyclized product often undergoes a final elimination or rearrangement step to achieve an aromatic, stable fused heterocyclic system.

A notable example is the intramolecular nitrile oxide cycloaddition (INOC) reaction, where pyrazole-4-carbaldehyde oximes are converted into pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgnih.govoxazoles. mdpi.com This demonstrates how functional groups appended to the pyrazole core can be engineered to undergo specific intramolecular cyclizations to create complex, polycyclic structures.

The table below summarizes examples of intramolecular cyclization involving aminopyrazole derivatives.

Precursor Reagent Product Mechanism Highlights
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Enamine of acetylacetone Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Initial reaction followed by intramolecular cyclization. ekb.eg
5-Amino-4-cyano-1H-pyrazole-3-yl)-benzamide Cinnamonitriles 7-Amino-5-arylpyrazolo[1,5-a]pyrimidine Nucleophilic attack followed by ring closure. doaj.org
3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime Sodium hypochlorite Pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgnih.govoxazole Intramolecular Nitrile Oxide Cycloaddition (INOC). mdpi.com

Regioselectivity Studies of Pyrazole Functionalization Pathways

The functionalization of 4-Methyl-1H-pyrazol-3-amine and related aminopyrazoles is a subject of significant mechanistic interest due to the presence of multiple competing nucleophilic sites. This inherent feature makes regioselectivity a synthetic challenge and a key area of investigation. beilstein-journals.org The principal nucleophilic positions are the two ring nitrogen atoms (N1 and N2), the exocyclic amino group at C3, and the C5 carbon atom, which possesses nucleophilic character, particularly in vinylogous reactions. beilstein-journals.org

The relative nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen atoms is not always clear and can be influenced by several factors, leading to conflicting outcomes in the literature. doaj.org Studies have shown that factors beyond simple basicity or steric hindrance, such as the nature of the electrophile, solvent polarity, and reaction conditions, can modulate the regioselectivity of the cyclization and functionalization pathways. doaj.org

For example, in the synthesis of phenylaminopyrazoles, one-pot condensation reactions can yield different isomers, and the chemo- and regio-selectivity can be altered by employing alternative stepwise protocols. nih.gov The functionalization of 4-alkenyl-5-aminopyrazoles with alkyl trifluoropyruvates proceeds as a regioselective and diastereoselective vinylogous addition, where the C5-alkenyl substituent acts as the nucleophile, leading to the formation of homoallylic trifluoromethyl carbinols. beilstein-journals.org This highlights how the nucleophilicity of the C5 position can be harnessed for specific transformations.

The regioselective installation of substituents is also crucial in modifying the properties of metal complexes. In di(trispyrazolylborato)iron(II) complexes, a pyrazole exchange reaction allows for the regioselective placement of nitro groups at the 3, 4, or 5 positions of the pyrazole rings. chemrxiv.org This precise control over functionalization is essential for tuning the electronic and steric properties of the resulting materials.

The table below details the outcomes of different functionalization pathways for aminopyrazole derivatives.

Pyrazole Derivative Reagent/Reaction Type Position(s) Functionalized Key Findings on Regioselectivity
4-Alkenyl-5-aminopyrazoles Alkyl trifluoropyruvates C5 (via vinylogous addition) Reaction proceeds at the C5-alkenyl position, not the amino or ring nitrogen groups. beilstein-journals.org
3(5)-Aminopyrazoles 1,3-Biselectrophiles N1/Exocyclic NH2 or N2/Exocyclic NH2 The initial attack can be from either the exocyclic amino group or the endocyclic nitrogen, with the outcome depending on various factors. doaj.org
Trispyrazolylborate Nitropyrazole (exchange reaction) C3, C4, or C5 Allows for precise, regioselective installation of nitro substituents on the pyrazole ring. chemrxiv.org

Tautomerism and Isomeric Equilibria in 4-Methyl-1H-pyrazol-3-amine and Related Pyrazoles

Pyrazoles unsubstituted at the N1 position, including 4-Methyl-1H-pyrazol-3-amine, are subject to annular tautomerism, an equilibrium involving the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). In addition to annular tautomerism, the presence of the 3-amino group introduces the possibility of amino-imino tautomerism. The position of this equilibrium is highly sensitive to the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of other substituents on the pyrazole ring. nih.govresearchgate.net

In the solid state, X-ray crystallography often reveals a single, preferred tautomeric form, which is typically stabilized by intermolecular hydrogen bonding networks. For example, in studies of 3(5)-disubstituted-1H-pyrazoles, compounds with methyl and amino groups were found to exist as the tautomer with the functional group at the 3-position in the crystal state. nih.gov In contrast, an electron-withdrawing nitro group favored the tautomer with the functional group at the 5-position. nih.gov

In solution, the scenario is more complex, with multiple tautomers often coexisting in a dynamic equilibrium. NMR spectroscopy is a powerful tool for investigating these equilibria. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the tautomeric form. For instance, comparison of the ¹³C chemical shifts of a target pyrazole with those of "fixed" N-methyl derivatives can help identify the major contributing tautomer in solution. beilstein-journals.orgmdpi.com For 5-amino-1H-pyrazole-4-carbonitrile, ¹³C NMR data suggested that the 5-amino tautomer is a marked contributor to the tautomeric mixture in solution. beilstein-journals.org However, NOE measurements can sometimes indicate the simultaneous presence of the other tautomer, highlighting the dynamic nature of the equilibrium. beilstein-journals.org

The following table presents representative ¹³C NMR chemical shift data for related aminopyrazole systems, illustrating how these values can be used to study tautomeric forms.

Compound Tautomeric Form Solvent δ C3(5) (ppm) δ C4 (ppm) δ C5(3) (ppm)
5-Amino-1H-pyrazole-4-carbonitrile Tautomer Mixture Not specified 154.1 73.5 140.0
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Fixed Tautomer (5-amino) Not specified 139.8 72.1 151.4

Data extracted from related compounds to illustrate the analytical principle. beilstein-journals.orgnih.gov

Reaction Kinetic and Thermodynamic Analyses of Pyrazole Transformations

The study of reaction kinetics and thermodynamics provides a deeper understanding of the mechanisms governing the formation and transformation of pyrazoles. These analyses help to explain why certain products are formed over others by distinguishing between kinetic and thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest (lowest activation energy), whereas a thermodynamically controlled reaction yields the most stable product (lowest Gibbs free energy).

In the synthesis of substituted pyrazoles, the reaction conditions can be manipulated to favor one pathway over the other. For instance, in the synthesis of a 3,5-disubstituted pyrazole from a heteropropargyl precursor, kinetic control was achieved by using nonpolar solvents like hexane, which suppressed side reactions and favored the tandem Michael addition/cyclocondensation pathway. nih.gov In contrast, thermodynamic control could lead to a different isomeric product, such as a 2,5-disubstituted furan (B31954) through cycloisomerization of an intermediate. nih.gov

Key parameters that can be varied to influence the outcome include:

Temperature: Higher temperatures often provide enough energy to overcome larger activation barriers and allow the system to reach thermodynamic equilibrium, favoring the most stable product. Lower temperatures tend to favor the kinetic product.

Reaction Time: Short reaction times may only allow for the formation of the kinetic product, while longer reaction times can permit the initial kinetic product to rearrange into the more stable thermodynamic product.

Solvent Polarity: The polarity of the solvent can differentially stabilize transition states and intermediates. As seen in pyrazole synthesis, nonpolar solvents can favor kinetic control, while a change in solvent polarity can promote the formation of thermodynamic by-products. nih.gov

Catalyst: The choice of catalyst can significantly alter the activation energies of competing reaction pathways, thereby steering the reaction towards a desired kinetic product.

Quantum-chemical calculations are also employed to support experimental findings. These calculations can determine the activation barriers for different reaction pathways and the relative energies of intermediates and products, helping to rationalize the observed product distribution under kinetic versus thermodynamic conditions. nih.gov For some pyrazole systems, a high activation barrier for tautomer interconversion in a nonpolar medium has allowed for the experimental isolation of two distinct desmotropic forms, one being a pure tautomer (kinetic product) and the other a more stable, H-bonded associate (thermodynamic product). nih.gov

The table below summarizes the conditions favoring kinetic versus thermodynamic control in a representative pyrazole synthesis.

Control Type Favored Conditions Resulting Product Type Rationale
Kinetic Control Low temperature, short reaction time, nonpolar solvent, specific catalyst The product formed via the pathway with the lowest activation energy. Conditions prevent the system from reaching equilibrium, trapping the fastest-formed product. nih.gov

| Thermodynamic Control | High temperature, long reaction time, conditions allowing for reversibility | The most stable isomeric product. | Conditions allow the initial products to equilibrate, leading to a predominance of the lowest-energy species. nih.gov |

Computational Chemistry and Theoretical Characterization of 4 Methyl 1h Pyrazol 3 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods are particularly useful for studying reactive or unstable species and for interpreting experimental results.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry and to analyze the electronic properties of 4-Methyl-1H-pyrazol-3-amine hydrochloride. DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govresearchgate.net The results of these calculations confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in the harmonic vibrational frequency analysis. nih.gov

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can also be elucidated through DFT. These calculations provide insights into the molecule's reactivity and stability. For pyrazole (B372694) derivatives, DFT has been shown to provide excellent agreement with experimental data regarding their conformational and electronic properties. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of a Pyrazole Derivative Core Structure using DFT

Parameter Bond Length (Å) / Bond Angle (°)
N1-N2 1.35
N2-C3 1.33
C3-C4 1.42
C4-C5 1.38
C5-N1 1.36
C4-C(Methyl) 1.51
C3-N(Amine) 1.37
∠N1-N2-C3 112.0
∠N2-C3-C4 105.0
∠C3-C4-C5 106.5
∠C4-C5-N1 108.5

Note: This table provides representative data for a generic 4-methyl-3-aminopyrazole core and is intended for illustrative purposes. Actual values for the hydrochloride salt would be influenced by the presence of the counter-ion.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. dntb.gov.ua It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For pyrazole-based compounds, the charge density of the HOMO is often localized on the pyrazole ring, while the LUMO's charge density may be distributed on other parts of the molecule, depending on the substituents. mdpi.com This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties

Property Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: These values are hypothetical and serve to illustrate the typical output of an FMO analysis for a pyrazole derivative.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. deeporigin.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. deeporigin.com Green regions correspond to neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group (in its neutral form), making them potential sites for interaction with electrophiles. The presence of the hydrochloride would significantly influence the potential, with a strong positive region associated with the protonated amine and the counter-ion. MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions and charge transfer phenomena that contribute to molecular stability. nih.gov

In the context of pyrazole derivatives, NBO analysis can quantify the delocalization of electron density from lone pair orbitals of nitrogen atoms into the antibonding orbitals of adjacent bonds. researchgate.net For instance, the lone pair of the N1 nitrogen in the pyrazole ring can interact with the π* antibonding orbitals of the N2=C3 and C4=C5 bonds, leading to stabilization of the molecule. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. researchgate.net This analysis provides a deeper understanding of the electronic delocalization within the pyrazole ring and the influence of the methyl and amino substituents.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. rsc.org

These calculated chemical shifts can then be compared with experimental NMR data obtained in solution. A good correlation between the theoretical and experimental values provides strong support for the proposed molecular structure. unn.edu.ng Discrepancies between calculated and experimental shifts can often be explained by solvent effects or dynamic processes occurring in solution, which may not be fully captured by the gas-phase calculations. researchgate.net The study of protonation effects on the NMR chemical shifts of pyrazoles has shown that both theoretical calculations and experimental measurements are sensitive to changes in the electronic environment upon salt formation. rsc.org

Table 3: Illustrative Comparison of Experimental and Theoretically Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Experimental δ (ppm) Calculated δ (ppm)
H (N1-H) 12.5 12.3
H (C5-H) 7.6 7.5
H (CH₃) 2.2 2.1
H (NH₃⁺) 8.5 8.3
C3 148.0 147.5
C4 105.0 104.8
C5 135.0 134.7

Note: This table presents hypothetical data to illustrate the comparison between experimental and calculated NMR chemical shifts for this compound.

Vibrational Frequency Predictions (Infrared and Raman Spectroscopy)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks in Infrared (IR) and Raman spectroscopy. These predictions aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to observed bands.

For pyrazole derivatives, theoretical calculations have been successfully employed to analyze their vibrational spectra. Studies on related compounds, such as 4-amino pyrazolo[3,4-d]pyrimidine, have demonstrated the utility of methods like B3LYP with a 6-311+G**(d,p) basis set for accurate frequency predictions nih.gov. Similarly, DFT calculations have been used to confirm the assignments of N-H stretches and aromatic ring vibrations in other substituted pyrazoles mdpi.com.

The vibrational analysis of this compound would involve the calculation of its harmonic vibrational frequencies. Key vibrational modes to consider would include:

N-H stretching vibrations: Expected in the high-frequency region, typically around 3300-3500 cm⁻¹. The protonation of the amine group in the hydrochloride salt would significantly influence the position and intensity of these bands.

C-H stretching vibrations: Aromatic and methyl C-H stretches would appear in the 2900-3100 cm⁻¹ range.

C=N and C=C ring stretching vibrations: These are characteristic of the pyrazole ring and are expected in the 1400-1650 cm⁻¹ region.

N-H bending vibrations: These modes typically occur in the 1550-1650 cm⁻¹ range.

Ring breathing and deformation modes: These vibrations, involving the entire pyrazole ring, would be found at lower frequencies.

The predicted IR and Raman intensities help in distinguishing between different vibrational modes. A comparison between the calculated and experimental spectra can provide a detailed understanding of the molecular structure and bonding.

Table 1: Predicted Vibrational Frequencies for a Representative Pyrazole Derivative

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric)3533
N-H Stretch (symmetric)3291
C-H Stretch (aromatic)3050 - 3150
C-H Stretch (methyl)2950 - 3000
C=N/C=C Ring Stretch1628 - 1639
N-H Bend1600 - 1640

Note: These are representative values based on calculations for a related substituted pyrazole and may vary for this compound.

Electronic Absorption Spectra Simulations (e.g., UV-Vis)

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for simulating the electronic absorption spectra (UV-Vis) of molecules. These simulations provide insights into the electronic transitions occurring upon absorption of light, including the transition energies (wavelengths) and oscillator strengths (intensities).

For pyrazole derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions, which are typically π → π* and n → π* transitions associated with the aromatic ring and heteroatoms. The calculated absorption maxima (λ_max) can be compared with experimental data to validate the computational methodology and aid in the interpretation of the observed spectra nih.gov.

The electronic absorption spectrum of this compound would be influenced by the pyrazole ring system, the amino group, and the methyl substituent. The protonation of the amino group in the hydrochloride salt is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the free base, due to the stabilization of the non-bonding electrons on the nitrogen atom.

Simulations can be performed in both the gas phase and in solution, using continuum solvent models like the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic transitions researchgate.netresearchgate.net.

Table 2: Simulated UV-Vis Absorption Data for a Pyrazole Derivative in Solution

TransitionCalculated λ_max (nm)Oscillator Strength (f)
π → π2750.15
n → π3100.02

Note: These are hypothetical values for a generic pyrazole derivative and would need to be specifically calculated for this compound.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Stability Studies

Computational methods are employed to investigate the conformational landscape of this compound and determine the relative stabilities of different conformers. The presence of the methyl group and the protonated amine group can lead to different spatial arrangements.

Potential energy surface scans are performed by systematically rotating key dihedral angles to identify energy minima corresponding to stable conformers. The relative energies of these conformers are then calculated to determine the most stable structure. Factors such as intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations researchgate.net. For instance, in some pyrazole derivatives, intramolecular hydrogen bonds between substituents and the pyrazole ring have been shown to influence conformational preferences nih.gov.

Intermolecular Interaction Studies (e.g., ligand-target binding models)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates.

For this compound, these simulations can be used to model its interaction with various biological targets. Pyrazole derivatives are known to be versatile scaffolds in medicinal chemistry, with applications as kinase inhibitors and anticancer agents mdpi.comacs.org.

Molecular docking simulations would predict the preferred binding pose of the molecule within the active site of a target protein. The binding affinity is estimated based on scoring functions that account for various intermolecular interactions, including:

Hydrogen bonds: The amine and pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors.

Hydrophobic interactions: The methyl group and the pyrazole ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Electrostatic interactions: The positive charge on the protonated amine group can form favorable electrostatic interactions with negatively charged residues.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules.

Adsorption Behavior Modeling (e.g., corrosion inhibition mechanisms)

Computational modeling, including DFT and molecular dynamics simulations, is employed to investigate the adsorption of organic molecules onto metal surfaces, which is a key mechanism for corrosion inhibition. Pyrazole derivatives have been studied as effective corrosion inhibitors for various metals in acidic media acs.orgnih.govnih.govresearchgate.net.

For this compound, these simulations can elucidate its interaction with a metal surface, such as steel in a hydrochloric acid solution. DFT calculations can be used to determine the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its ability to donate or accept electrons to and from the metal surface.

MD simulations can model the adsorption process at the atomic level, showing how the molecule orients itself on the surface and the nature of the interactions involved. The adsorption can occur through:

Physisorption: Involving weaker van der Waals forces and electrostatic interactions between the charged molecule and the metal surface.

Chemisorption: Involving the formation of coordinate bonds between the heteroatoms (nitrogen) of the pyrazole ring and the metal atoms.

These computational studies can help to understand the formation of a protective film on the metal surface that inhibits corrosion acs.org.

Computational Studies on Pyrazole Tautomeric Forms and Energetic Stability

Prototropic tautomerism is a characteristic feature of pyrazoles, where a hydrogen atom can migrate between the two nitrogen atoms of the ring, leading to different tautomeric forms researchgate.netnih.gov. For 4-Methyl-1H-pyrazol-3-amine, two main annular tautomers are possible.

Computational chemistry plays a crucial role in determining the relative energetic stability of these tautomers. High-level ab initio and DFT methods are used to calculate the energies of the different tautomeric forms in the gas phase and in solution researchgate.net.

The relative stability of pyrazole tautomers is influenced by several factors, including:

Substituent effects: The electronic nature of the substituents on the pyrazole ring can significantly affect the stability of the tautomers researchgate.net. Electron-donating groups like the amino group and electron-withdrawing groups can favor one tautomer over the other.

Solvent effects: The polarity of the solvent can influence the tautomeric equilibrium. Continuum solvent models are often used in calculations to account for these effects nih.gov.

Intramolecular interactions: The possibility of forming intramolecular hydrogen bonds can stabilize a particular tautomeric form nih.gov.

Theoretical studies have shown that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable than the 5-amino tautomer, although this can be highly dependent on the nature of other substituents researchgate.net.

Table 3: Relative Energies of Pyrazole Tautomers

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
Tautomer A0.00.0
Tautomer B2.51.8

Note: These are illustrative values. The actual energy difference depends on the specific substituents and the computational method used.

Advanced Analytical Methodologies for 4 Methyl 1h Pyrazol 3 Amine Hydrochloride Characterization and Analysis

Spectroscopic Characterization Techniques

The structural confirmation of 4-Methyl-1H-pyrazol-3-amine hydrochloride is achieved through a combination of spectroscopic techniques that probe different aspects of its molecular structure. Due to tautomerism in the pyrazole (B372694) ring, this compound can exist as 4-methyl-1H-pyrazol-3-amine and 4-methyl-1H-pyrazol-5-amine. Spectroscopic analysis provides insights into the predominant tautomeric form under various conditions. The hydrochloride salt form will also influence the spectral data, particularly for the amine and pyrazole nitrogen atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. A full suite of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the pyrazole ring proton, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing effect of the pyrazole ring and the protonation of the amine group in the hydrochloride salt. A patent describing a related synthesis provides some guidance on the expected chemical shifts for the free base, 4-methyl-1H-pyrazol-5-amine. google.com For the hydrochloride salt, the amine protons would likely appear as a broad singlet at a downfield chemical shift. The methyl protons would appear as a singlet, and the pyrazole ring proton as a singlet as well.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will display signals for the methyl carbon, and the three distinct carbon atoms of the pyrazole ring. The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system.

2D NMR Techniques:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivities.

COSY (Correlation Spectroscopy): While there are no vicinal protons to show correlations in the pyrazole ring of this specific molecule, COSY can be useful in more complex derivatives to establish proton-proton coupling networks.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be useful in confirming the stereochemistry in more complex structures, though it is of limited utility for this relatively simple molecule.

Table 1: Representative NMR Spectral Data for 4-Methyl-1H-pyrazol-3-amine Moiety
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
CH₃~2.0 (s, 3H)~10C-4, C-3, C-5
H-5~7.3 (s, 1H)~130C-3, C-4
NH₂Broad singlet, downfield--
C-3-~150-
C-4-~105-

Note: The chemical shifts are approximate and can vary based on the solvent and the specific tautomeric form present. The data is based on typical values for similar aminopyrazole structures.

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass measurements.

For 4-Methyl-1H-pyrazol-3-amine (the free base), the expected exact mass can be calculated. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN or N₂. ambeed.com

Table 2: High-Resolution Mass Spectrometry Data for 4-Methyl-1H-pyrazol-3-amine
IonCalculated m/zObserved m/z
[C₄H₇N₃+H]⁺98.0718Typically within 5 ppm

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds. The use of Attenuated Total Reflectance (ATR) allows for the analysis of solid samples directly.

Key expected vibrational frequencies include:

N-H stretching: The amine (NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The N-H of the pyrazole ring will also contribute in this region.

C-H stretching: The methyl group and the pyrazole C-H will have stretching vibrations in the 2800-3100 cm⁻¹ region.

C=N and C=C stretching: The pyrazole ring vibrations will appear in the 1400-1600 cm⁻¹ region.

N-H bending: The amine scissoring vibration is expected around 1600 cm⁻¹.

Studies on 3(5)-aminopyrazoles have provided detailed assignments of their IR spectra, which serve as a good reference for interpreting the spectrum of the 4-methyl derivative. researchgate.netnih.gov

Table 3: Characteristic IR Absorption Bands for this compound
Vibrational ModeApproximate Frequency (cm⁻¹)
N-H stretch (amine and pyrazole)3200 - 3400
C-H stretch (aromatic and aliphatic)2850 - 3100
N-H bend (amine)~1620
C=N/C=C stretch (pyrazole ring)1400 - 1580

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show signals corresponding to the pyrazole ring breathing modes and other skeletal vibrations. While not as commonly reported as IR for routine characterization, it can be a valuable tool for detailed vibrational analysis.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions of the aromatic ring. The position of the absorption maximum (λmax) can be influenced by substituents on the ring and the solvent. For this compound, the amino and methyl groups will act as auxochromes, potentially shifting the λmax compared to unsubstituted pyrazole. Studies on pyrazole derivatives show that they generally absorb in the 200-300 nm range. researchgate.net

Table 4: Expected UV-Visible Absorption Data for this compound
Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol or Methanol~220-250-π → π*

Note: Molar absorptivity values would need to be determined experimentally.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique applicable to species with unpaired electrons, such as transition metal complexes. While this compound itself is diamagnetic and therefore ESR-silent, it can act as a ligand to form paramagnetic metal complexes.

The pyrazole nitrogen atoms are excellent donors for coordinating with metal ions. For instance, copper(II) complexes of pyrazole-containing ligands have been extensively studied by ESR spectroscopy. redalyc.org The ESR spectrum of such a complex would provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the ESR spectrum are characteristic of the geometry and electronic structure of the complex. ethz.ch

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in the analytical workflow of this compound, enabling the separation and quantification of the compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the principal methods utilized for this purpose, offering high resolution and sensitivity. For analytes that are not directly amenable to these techniques, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative. Furthermore, Capillary Electrophoresis (CE) provides a powerful tool for the specific analysis of amines.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyrazole derivatives. ijcpa.inresearcher.life Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the determination of pyrazoline derivatives. ijcpa.in These methods often utilize a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid or phosphoric acid. ijcpa.insielc.com Detection is typically carried out using a UV/Visible detector at a wavelength optimized for the analyte, for instance, 237 nm for a pyrazolone (B3327878) derivative. bohrium.com

The performance of an HPLC method is rigorously validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, ruggedness, and robustness. ijcpa.in For some pyrazole compounds, linearity has been demonstrated over concentration ranges like 50-150 µg/mL with a high regression coefficient (r² > 0.99). ijcpa.in The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters, with values as low as 4 µg/mL and 15 µg/mL, respectively, being reported for certain pyrazoline derivatives. ijcpa.in The versatility of HPLC allows for its application in routine analysis, quality control, and potentially in pharmacokinetic studies. ijcpa.insielc.com

Table 1: Illustrative HPLC Method Parameters for Pyrazole Derivative Analysis

Parameter Condition
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.in
Mobile Phase 0.1% Trifluoroacetic acid : Methanol (20:80) ijcpa.in
Flow Rate 1.0 mL/min ijcpa.in
Column Temperature 25 ± 2°C ijcpa.in
Injection Volume 5.0 µL ijcpa.in
Detection Wavelength 206 nm ijcpa.in

| Retention Time | 5.6 min ijcpa.in |

This interactive table provides a sample set of HPLC conditions that can be adapted for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). For the analysis of pyrazole compounds, UPLC methods can be developed using smaller 3 µm particle columns for rapid applications. sielc.com The principles of separation and detection in UPLC are similar to HPLC, often employing reversed-phase columns and UV detection. The enhanced efficiency of UPLC makes it a valuable tool for high-throughput screening and analysis.

While many pharmaceutical compounds, including pyrazole derivatives, may exhibit thermal instability or poor chromatographic behavior in their native form, Gas Chromatography-Mass Spectrometry (GC-MS) can be effectively employed following a derivatization step. iu.edu Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. iu.edu For primary amines like 4-Methyl-1H-pyrazol-3-amine, silylation is a common derivatization technique. nist.gov For instance, trimethylsilyl (B98337) (TMS) derivatives of pyranopyrazoles have been successfully analyzed by GC-MS. nist.gov This process can lead to the formation of mono- or di-TMS derivatives, which can be separated and identified based on their mass spectra. nist.gov The fragmentation patterns observed in the mass spectrometer provide crucial structural information for the identification of the parent compound and its derivatives. nist.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of charged species, making it an excellent method for amine analysis. nih.govaurorabiomed.comunl.edu In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte. unl.edu For the analysis of heterocyclic amines, a polyvinyl alcohol (PVA)-coated capillary column can be used with an optimized electrolyte, such as 20 mM ammonium (B1175870) acetate (B1210297) at pH 3.0, with the addition of an organic modifier like methanol. nih.gov

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are employed for the separation of both small and large molecules based on charge differences. aurorabiomed.com CE offers several advantages, including minimal sample preparation, high automation, and rapid analysis times. aurorabiomed.com The technique can be coupled with various detection methods, including UV-Vis and mass spectrometry, providing both quantitative and qualitative information. nih.govaurorabiomed.com

Diffraction and Imaging Techniques

Diffraction and imaging techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of this compound in its solid state. Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for elucidating the precise molecular structure.

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides unambiguous proof of the molecular structure of a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, the precise arrangement of atoms within the crystal lattice can be determined. nih.govnih.gov This method yields detailed information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the compound's chemical and physical properties.

For pyrazole derivatives, SCXRD has been successfully used to confirm their synthesized structures. nih.govnih.gov The crystallographic data obtained, including the space group and unit cell dimensions, provide a unique fingerprint of the crystalline form. For example, a synthesized pyridylpyrazole derivative was characterized by SCXRD, confirming its molecular structure. nih.govnih.gov The ability to obtain high-quality single crystals is a prerequisite for this technique.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-Methyl-1H-pyrazol-3-amine
Acetonitrile
Ammonium acetate
Methanol
Phosphoric acid
Trifluoroacetic acid

Powder X-ray Diffraction (PXRD) for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It is particularly crucial for identifying and differentiating polymorphs—crystalline forms of a compound that have different arrangements of molecules in the crystal lattice. Polymorphism can significantly impact a compound's physical properties, including its solubility, stability, and bioavailability.

In the analysis of pyrazole derivatives, PXRD is instrumental in confirming the crystalline nature of the synthesized compound and identifying its specific polymorphic form. nih.gov The diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a particular crystal structure. For instance, studies on pyrazole-based compounds have utilized PXRD to confirm the successful synthesis and crystalline nature of the target molecules. While specific PXRD data for this compound is not extensively detailed in publicly available literature, the analysis of analogous pyrazole structures demonstrates the utility of this technique. The presence of sharp, well-defined peaks in a PXRD pattern is indicative of a highly crystalline material.

Hypothetical PXRD Data for a Crystalline Pyrazole Hydrochloride:

2θ Angle (°)Intensity (%)
10.585
15.260
20.8100
23.175
25.990
28.450

This table is illustrative and represents typical data obtained for a crystalline pyrazole derivative.

Scanning Electron Microscopy (SEM) for Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. In the context of pharmaceutical compounds, SEM provides valuable insights into the particle size, shape, and surface morphology of the active pharmaceutical ingredient (API). These characteristics can influence factors such as powder flowability, dissolution rate, and formulation performance.

Elemental and Thermal Analysis

Elemental Combustion Analysis

Elemental combustion analysis is a cornerstone technique for determining the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. This data is used to confirm the empirical formula of a newly synthesized compound and to assess its purity.

For a compound like this compound (C4H8ClN3), elemental analysis would be expected to yield results that closely match the theoretical percentages calculated from its molecular formula. Any significant deviation from the theoretical values could indicate the presence of impurities or residual solvents. The molecular formula of the free base, 4-Methyl-1H-pyrazol-3-amine, is C4H7N3. synquestlabs.com

Theoretical vs. Experimental Elemental Analysis Data for C4H8ClN3:

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)35.9735.92
Hydrogen (H)6.046.09
Chlorine (Cl)26.5426.48
Nitrogen (N)31.4531.51

This table presents a hypothetical comparison to illustrate the expected outcome of elemental analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of a compound and to identify the temperatures at which decomposition or desolvation occurs. This information is vital for determining appropriate storage conditions and for understanding the compound's behavior during manufacturing processes that involve heat.

Studies on various pyrazole derivatives have utilized TGA to assess their thermal properties. mdpi.comresearchgate.net The TGA thermogram of a stable compound will show a flat baseline until the onset of decomposition, at which point a significant loss of mass is observed. For a hydrochloride salt, an initial weight loss at lower temperatures might indicate the loss of water or other solvents. The primary decomposition temperature provides a measure of the compound's inherent thermal stability. Research on related energetic pyrazole compounds has shown that decomposition can be an important factor in their handling and application. researchgate.net

Research Applications of 4 Methyl 1h Pyrazol 3 Amine Hydrochloride and Its Derivatives in Chemical Science

A Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, 4-Methyl-1H-pyrazol-3-amine hydrochloride serves as a crucial starting material for the creation of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole (B372694) ring system, allows for its participation in various cyclization and multicomponent reactions.

Precursor for Complex Heterocyclic Compound Synthesis

The synthesis of fused heterocyclic systems is a significant area of focus in medicinal and materials chemistry. Derivatives of 4-Methyl-1H-pyrazol-3-amine are instrumental in constructing bicyclic structures such as pyrazolo[1,5-a]pyrimidines. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) nih.gov. This intermediate can be further modified to produce a variety of substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives nih.gov. These compounds are of significant interest due to their structural analogy to purines, suggesting potential applications as antimetabolites in biochemical processes.

Another important class of fused heterocycles synthesized from aminopyrazole precursors are pyrazolo[3,4-b]pyridines. The general strategy involves the annelation of a pyridine (B92270) ring onto a pyrazole scaffold. This is often achieved by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent cdnsciencepub.comnih.gov. While specific examples detailing the use of 4-Methyl-1H-pyrazol-3-amine are not extensively documented in readily available literature, the established reactivity of closely related 3-aminopyrazoles strongly suggests its utility in similar synthetic transformations cdnsciencepub.comnih.gov. The reaction typically proceeds through a condensation mechanism, where the amino group and a carbon atom of the pyrazole ring act as nucleophiles to form the new pyridine ring.

Role in the Construction of Diverse N-Heterocyclic Amine Structures

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. Aminopyrazoles are valuable components in such reactions for the generation of diverse N-heterocyclic amine structures. For example, the four-component reaction of a β-ketoester, hydrazine (B178648) hydrate, an aldehyde, and an acetophenone (B1666503) derivative can yield 4-alkyl-5-methyl-1H-pyrazol-3-ols researchgate.net. Although this example does not directly use a pre-formed aminopyrazole, it highlights the formation of a similar pyrazole core in a multicomponent setup. The inherent reactivity of the amino group in 4-Methyl-1H-pyrazol-3-amine makes it an ideal candidate for participation in Ugi-type and other MCRs to generate libraries of novel heterocyclic compounds nih.govacs.org.

Expanding Frontiers in Coordination Chemistry

The nitrogen atoms within the pyrazole ring and the exocyclic amino group of this compound provide excellent coordination sites for metal ions. This has led to its exploration in the field of coordination chemistry for the design of novel ligands and the synthesis of metal complexes with interesting properties and potential applications.

Ligand Design and Metal Complex Formation

Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals researchgate.netresearchgate.net. The presence of the amino group in the 3-position of 4-Methyl-1H-pyrazol-3-amine enhances its coordination potential, allowing it to act as a bidentate or bridging ligand. The design of ligands based on this scaffold can be tailored by introducing various substituents on the pyrazole ring or the amino group, thereby influencing the electronic and steric properties of the resulting metal complexes jocpr.comnih.gov. The formation of mononuclear or polynuclear complexes is possible, depending on the reaction conditions and the nature of the metal ion and other co-ligands present researchgate.net.

Studies on Complexation Behavior with Transition Metals

The complexation of pyrazole-based ligands with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) has been a subject of extensive research researchgate.netjocpr.comunicam.it. These studies often involve the in-situ formation of complexes by reacting the pyrazole ligand with a metal salt. The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and bonding. For instance, Schiff bases derived from substituted pyrazole aldehydes and o-aminophenol have been shown to form bidentate ligands that coordinate with Cu(II) and Co(II) through the phenolic oxygen and the azomethine nitrogen researchgate.net. While direct studies on this compound are limited, the known coordination behavior of similar aminopyrazole derivatives suggests that it would readily form stable complexes with various transition metals nih.gov. The nature of the metal ion, the counter-anion, and the solvent system have been shown to significantly influence the catalytic activity of the resulting complexes in model reactions jocpr.com.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations jocpr.comnih.gov. The electronic and steric environment around the metal center, which can be fine-tuned by modifying the pyrazole ligand, plays a crucial role in determining the catalytic efficacy. For example, in-situ formed complexes of pyrazole-based ligands with transition metals have been investigated as catalysts for the biomimetic oxidation of catechol jocpr.com. The catalytic activity was found to be dependent on factors such as the nature of the ligand, the metal ion, and the solvent jocpr.com. Pyrazole-metal complexes have also been explored as catalysts in carbon-carbon coupling reactions, highlighting their potential in synthetic organic chemistry. The versatility of the pyrazole scaffold allows for the development of a wide range of catalysts with tailored properties for specific applications.

Below is a data table summarizing the types of reactions and applications discussed:

Section Application Area Key Transformation/Concept Precursor/Ligand Type Resulting Compound/Complex
6.1.1Organic SynthesisCyclocondensation5-Amino-3-methylpyrazolePyrazolo[1,5-a]pyrimidines
6.1.1Organic SynthesisAnnelation5-AminopyrazolesPyrazolo[3,4-b]pyridines
6.1.2Organic SynthesisMulticomponent Reactionβ-ketoester, hydrazine, etc.4-Alkyl-5-methyl-1H-pyrazol-3-ols
6.2.1Coordination ChemistryLigand Design4-Methyl-1H-pyrazol-3-amineTransition Metal Complexes
6.2.2Coordination ChemistryComplexation StudiesPyrazole-based ligandsCu(II), Co(II), Ni(II), Zn(II) complexes
6.2.3Coordination ChemistryCatalysisPyrazole-Metal ComplexesCatalysts for oxidation reactions

Material Science Applications

The unique structural features of the pyrazole ring, including the presence of multiple nitrogen atoms, make it a valuable scaffold in the design of novel materials. Derivatives of this compound are being explored for their utility in creating functional materials with specific electronic, optical, and protective properties.

Development of Functional Materials (e.g., sensors, organic electronics)

While direct applications of this compound in sensors and organic electronics are not extensively documented, the broader class of pyrazole derivatives is recognized for its potential in these areas. The pyrazole core can be functionalized to create molecules with desirable photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The ability of the pyrazole nitrogen atoms to coordinate with metal ions is a key feature that can be exploited in the design of chemosensors for metal cation detection.

Research in Electronic and Energy Materials

The field of electronic and energy materials is increasingly looking towards nitrogen-rich heterocyclic compounds for the development of new materials. Nitrated pyrazole derivatives, for instance, are investigated as energetic materials due to their high heats of formation, density, and thermal stability. mdpi.comresearchgate.net These characteristics are crucial for applications in explosives and propellants. mdpi.comresearchgate.net While research has focused on various nitrated pyrazoles, the core pyrazole structure, as found in 4-Methyl-1H-pyrazol-3-amine, serves as a fundamental building block for these more complex energetic compounds. researchgate.netnih.gov The introduction of nitro groups onto the pyrazole ring is a key step in synthesizing these high-energy materials. nih.gov

Corrosion Inhibition Studies and Materials Protection

Derivatives of pyrazole have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. semanticscholar.orgacs.orgbohrium.comresearchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net The presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring facilitates this adsorption process.

The inhibition efficiency of pyrazole derivatives is influenced by their concentration, the nature of substituents on the pyrazole ring, and the temperature. Studies have shown that an increase in inhibitor concentration generally leads to a higher inhibition efficiency. acs.orgresearchgate.net

Below is a table summarizing the corrosion inhibition efficiencies of various pyrazole derivatives:

InhibitorMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
3-methyl-1H-pyrazol-5-amine (MPA)Mild Steel1 M H₂SO₄92.28 acs.org
3-methyl-1H-pyrazol-5-(4H)-one (MPO)Mild Steel1 M H₂SO₄88.14 acs.org
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP)Mild Steel1 M HCl80 researchgate.net
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)Mild Steel1 M HCl94 researchgate.net
A Pyrazole Derivative (BM-02)Mild Steel1 M HCl91.5 bohrium.com

Polymorphism Studies for Material Properties

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in material science as it can significantly influence the physical properties of a compound, including its solubility, stability, and electronic characteristics. Research into the polymorphism of pyrazole derivatives is ongoing, with studies exploring how different crystalline forms can be obtained and how this impacts their potential applications. While specific polymorphism studies on this compound are not prominent, related structures have been investigated. The controlled crystallization of pyrazole derivatives can lead to the formation of different polymorphs, which can be characterized by techniques such as single-crystal X-ray diffraction.

Agrochemical Research Context

The pyrazole moiety is a well-established pharmacophore in the design and development of modern agrochemicals, particularly fungicides. nih.govnih.gov The versatility of the pyrazole ring allows for extensive chemical modifications to optimize biological activity and spectrum.

Development of Pyrazole-Based Agrochemicals (e.g., fungicides)

Aminopyrazoles, such as 4-Methyl-1H-pyrazol-3-amine, are valuable precursors in the synthesis of a wide range of pyrazole-based fungicides. scielo.brmdpi.com Many commercial fungicides are pyrazole carboxamides, which are synthesized by reacting a pyrazole carboxylic acid derivative with an appropriate amine. The 3-amino group of 4-Methyl-1H-pyrazol-3-amine can be a key reactive site for building more complex fungicidal molecules.

The fungicidal activity of pyrazole derivatives is often linked to their ability to inhibit the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production. nih.gov The substituents on the pyrazole ring play a crucial role in determining the efficacy and spectrum of these fungicides. nih.govnih.gov

Several commercial fungicides feature a pyrazole core structure, highlighting the importance of this heterocyclic scaffold in agrochemical research. nih.gov The synthesis of these complex molecules often begins with simpler pyrazole building blocks. For instance, the synthesis of certain pyrazole-carboxamide fungicides involves the reaction of a pyrazole-4-carbonyl chloride with a substituted amine. scielo.br

The following table lists some pyrazole derivatives that have been investigated for their fungicidal activity:

Compound TypeTarget FungiKey FindingsReference
Pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineGaeumannomyces graminis var. triticiExhibited comparable activity to the commercial fungicide pyraclostrobin. nih.gov
Pyrazole carboxamidesColletotrichum gloeosporioidesShowed inhibitory behavior against the fungus, delaying its growth. scielo.br
Substituted pyrazole aminopropyl isothiocyanatesBotrytis cinerea, Rhizoctonia solani, and othersDisplayed considerable antifungal activities, with some compounds showing high efficacy. nih.gov
Diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groupsCytospora sp., Botrytis cinereaSome compounds exhibited better growth inhibition than the positive control, fluxapyroxad. mdpi.com

Pharmaceutical Chemistry Research (as a Scaffold and Intermediate)

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions. The specific substitution pattern of this compound, featuring a methyl group and an amine group, provides synthetic handles for the creation of diverse libraries of compounds with potential therapeutic value.

The structural framework of this compound serves as a foundational element for the design and synthesis of novel therapeutic agents across multiple disease areas.

Oncology: Pyrazole derivatives have shown significant promise as anticancer agents. nih.gov Their mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation and survival. For instance, various substituted pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, demonstrating that modifications to the pyrazole ring can significantly enhance their anticancer efficacy. nih.gov The pyrazole scaffold is a core component of several approved anticancer drugs that are kinase inhibitors. mdpi.com

Infectious Diseases: The pyrazole nucleus is also a key component in the development of agents to combat infectious diseases. Researchers have synthesized pyrazole derivatives that exhibit significant potential as antiviral agents against a range of pathogens. lbl.gov For example, certain pyrazole-containing compounds have shown potent activity against viruses such as the Newcastle disease virus. lbl.gov Furthermore, pyrazole derivatives have been investigated for their antileishmanial activity, with studies indicating that specific substitutions on the pyrazole ring can enhance their efficacy against Leishmania parasites. academie-sciences.fr

Inflammation: The anti-inflammatory properties of pyrazole derivatives have been recognized for a long time, with some of the earliest synthetic anti-inflammatory drugs belonging to this class of compounds. nih.govnih.gov Research has shown that pyrazole and pyrazoline derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade. nih.gov The versatility of the pyrazole scaffold allows for the development of compounds with potent anti-inflammatory and analgesic activities. researchgate.net

A significant area of research for derivatives of this compound is their ability to act as enzyme inhibitors.

Cyclooxygenase (COX): Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrazolone (B3327878) derivatives, which can be synthesized from pyrazole precursors, have been shown to inhibit both COX-1 and COX-2 isozymes. nih.gov The anti-inflammatory activity of these compounds is directly linked to their ability to block the production of prostaglandins. nih.gov

Phosphodiesterase (PDE): PDE inhibitors are used in the treatment of a variety of conditions, including inflammatory diseases. A scaffold-based drug design approach has led to the discovery of pyrazole derivatives as potent PDE4 inhibitors. lbl.gov These studies have demonstrated that the pyrazole carboxylate scaffold can effectively interact with the active site of the enzyme. lbl.gov

Monoamine Oxidases (MAOs): MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders. nih.gov Pyrazole and pyrazoline derivatives have been extensively studied as potential MAO inhibitors. nih.gov Research has shown that specific substitution patterns on the pyrazoline ring can lead to selective and reversible inhibition of both MAO-A and MAO-B isoforms. nih.gov For instance, certain 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives have been identified as potent and selective inhibitors of human MAO-A. nih.gov

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a prominent feature in a large number of kinase inhibitors. mdpi.com Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com

Below is an interactive data table summarizing the enzyme inhibition activities of various pyrazole derivatives.

Derivative ClassTarget EnzymeTherapeutic AreaKey Findings
Pyrazolone DerivativesCOX-1, COX-2InflammationEqual inhibition of both isoforms. nih.gov
Pyrazole CarboxylatesPDE4InflammationPotent inhibition achieved through scaffold-based design. lbl.gov
Pyrazoline DerivativesMAO-A, MAO-BNeurological DisordersSelective and reversible inhibition observed. nih.gov
1H-Pyrazole-3-carboxamidesFLT3, CDK2/4OncologyStrong inhibitory activity against FLT3 and its mutants. mdpi.com

Derivatives of this compound have also been investigated for their ability to interact with various cellular receptors. For example, a series of (1H-pyrazol-4-yl)acetamide derivatives were identified as potent antagonists of the P2X(7) receptor, a target for inflammatory conditions. researchgate.net These studies highlight the potential of the pyrazole scaffold to serve as a basis for the development of receptor-modulating compounds.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Numerous SAR studies have been conducted on pyrazole derivatives to optimize their therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves hydrazinium salts reacting with substituted propionitriles in alcohols (e.g., methanol or ethanol) under controlled pH and temperature. For example, 3-aryl-2-(aminomethylene)-propionitriles can be cyclized with hydrazine to form the pyrazole core, followed by HCl treatment to isolate the hydrochloride salt . Key variables include solvent polarity, reaction time (6–24 hours), and stoichiometric ratios of hydrazine to precursor. Evidence suggests yields improve with anhydrous conditions and inert atmospheres to avoid side reactions .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR (e.g., DMSO-d6d_6 solvent, 400 MHz) to confirm aromatic proton environments and amine hydrochloride signals (δ ~8.5–9.5 ppm). LC-MS (ESI+) validates molecular weight ([M+H]+ ~154.16 g/mol), while FT-IR identifies N-H stretches (~3200–3400 cm1^{-1}) and C-Cl bonds (~700 cm1^{-1}). Cross-referencing with synthetic intermediates (e.g., propionitrile derivatives) ensures no residual starting materials .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : The compound is hygroscopic and requires desiccated storage (<10% humidity) at 2–8°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for decomposition products (e.g., pyrazole ring opening or amine oxidation) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for 4-Methyl-1H-pyrazol-3-amine derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energy barriers for cyclization steps. Tools like Gaussian or ORCA simulate solvent effects (e.g., ethanol polarity) and protonation states. Coupling this with ICReDD’s feedback loop—where experimental data refine computational models—reduces trial-and-error iterations by 30–50% .

Q. What statistical approaches resolve contradictions in synthetic yield data across studies?

  • Methodological Answer : Apply Design of Experiments (DoE) frameworks (e.g., Box-Behnken or factorial designs) to isolate critical variables (e.g., temperature vs. catalyst loading). For instance, if Literature A reports 60% yield at 80°C and Literature B achieves 45% at 70°C, ANOVA can identify temperature as the primary factor (p<0.05p < 0.05). Response surface modeling then optimizes conditions for reproducibility .

Q. How do substituent modifications on the pyrazole ring affect bioactivity, and what assays validate these effects?

  • Methodological Answer : Introduce substituents (e.g., halogens or alkyl groups) at the 4-position via Mannich reactions or cross-coupling. Test antibacterial activity using MIC assays (e.g., against E. coli ATCC 25922) in Mueller-Hinton broth. Anxiolytic potential is assessed via in vivo models (e.g., elevated plus maze in rodents), comparing dose-response curves to reference drugs like diazepam. Structural-activity relationships (SAR) are mapped using molecular docking (e.g., Autodock Vina) against GABAA_A receptors .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separations (e.g., nanofiltration with 200–300 Da cutoffs) remove unreacted precursors. For chiral impurities, use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Crystallization optimization via anti-solvent addition (e.g., diethyl ether to ethanol) enhances purity >98%, monitored by DSC for polymorph screening .

Data Contradiction and Validation

Q. How to address discrepancies in reported 1H^1H-NMR spectra for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity (DMSO-d6d_6 vs. CDCl3_3 ) or proton exchange rates. Replicate experiments under standardized conditions (400 MHz, 25°C) and compare with literature (e.g., δ 8.3–8.5 ppm for aromatic protons in DMSO). Use 15N^{15}N-NMR or 2D-COSY to resolve overlapping signals .

Experimental Design Tools

Q. What software tools integrate reaction simulation, data management, and safety protocols for this compound?

  • Methodological Answer : Platforms like Schrödinger’s LiveDesign enable reaction pathway simulations, while ELNs (Electronic Lab Notebooks) like LabArchives track experimental variables. Safety protocols (e.g., fume hood requirements) are embedded via OSHA-compliant modules, ensuring compliance with hygroscopic and irritant handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.